![molecular formula C11H9ClN2O B3012425 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1046784-68-2](/img/structure/B3012425.png)
1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
The compound "1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry. The compound is closely related to various synthesized pyrazole derivatives that have been explored in recent research for their potential applications and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . This method is a common approach for introducing aldehyde groups into heterocyclic compounds. Similarly, other research has focused on synthesizing new pyrazole derivatives by reacting pyrazole carbaldehydes with various ketones or hydrazines, indicating the versatility of pyrazole aldehydes as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and elemental analysis. For instance, the structure of an intermediate pyrazole compound was investigated by X-ray crystallography , while other studies have established the structures of their synthesized compounds based on NMR, IR (infrared spectroscopy), MS (mass spectrometry), and elemental analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the functional groups.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For example, pyrazole carbaldehydes can react with acetophenones and hydrazine hydrate to afford chalcone analogues and dipyrazolopyridines, respectively . The reactivity of the aldehyde group in pyrazole derivatives makes them suitable intermediates for the synthesis of a wide range of heterocyclic structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chloro groups and the aldehyde functionality can affect the compound's reactivity, polarity, and potential biological activity. Vibrational spectroscopy and molecular docking studies can provide insights into the compound's vibrational modes, electronic properties, and potential interactions with biological targets . The crystal structure analysis can reveal the molecular conformation and intermolecular interactions, which are important for understanding the compound's solid-state properties .
Scientific Research Applications
Synthesis of Novel Compounds
- The compound is used in the synthesis of various novel chemical entities. For instance, it has been utilized in the creation of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates with potential pharmacological properties (Khalifa, Al-Omar, & Nossier, 2017).
Spectroscopic and Elemental Analysis
- The compound serves as an intermediate in the development of chemical structures characterized by spectroscopic and elemental analysis. This includes the formation of novel pyrazolyl pharmacophore linked compounds (Khalifa, Al-Omar, & Nossier, 2017).
Crystal Structure Determination
- It plays a crucial role in crystallography studies. For example, the compound's derivatives have been synthesized and their crystal structures determined via X-ray diffraction methods, providing valuable insights into molecular geometry and bonding (Xu & Shi, 2011).
Application in Organic Light-Emitting Devices (OLEDs)
- Research has shown its utility in the field of materials science, particularly in the development of phosphorescent emitters for OLEDs. Such applications involve creating heteroleptic iridium complexes with this compound, leading to high photoluminescence quantum yields and efficient light emission (Kumar et al., 2017).
Antimicrobial and Antioxidant Properties
- Some derivatives of this compound have been explored for their potential antimicrobial and antioxidant properties, indicating its relevance in medicinal chemistry (Bhat et al., 2016).
Mechanism of Action
Target of Action
A structurally similar compound, 1-(2-chlorophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, is known to target camp-specific 3’,5’-cyclic phosphodiesterase 4b in humans . This enzyme plays a crucial role in intracellular signal transduction.
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They may interact with their targets, leading to changes in cellular functions.
Biochemical Pathways
Pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may influence pathways related to these diseases .
Result of Action
Pyrazole derivatives have shown potent antileishmanial and antimalarial activities, indicating they may have significant effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGKQCRYFHREOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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